Karsil

説明

Structure

3D Structure

特性

CAS番号 |

2533-89-3 |

|---|---|

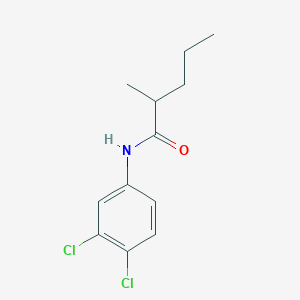

分子式 |

C12H15Cl2NO |

分子量 |

260.16 g/mol |

IUPAC名 |

N-(3,4-dichlorophenyl)-2-methylpentanamide |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |

InChIキー |

VUNCGGHZBFQRPB-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Erlujixiancaoan; Niagara 4562; Niagara4562; Niagara-4562; |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Silymarin: A Technical Guide

Introduction

Silymarin, the active extract derived from the seeds of the milk thistle plant (Silybum marianum), is the principal component of the hepatoprotective agent Karsil.[1][2] For centuries, silymarin has been utilized in traditional medicine for the treatment of various liver ailments.[3][4] Comprising a complex of flavonolignans—primarily silybin (and its isomers), silicristin, and silidianin—silymarin exerts a multifaceted and robust mechanism of action at the cellular and molecular levels.[5][6] This technical guide provides an in-depth exploration of these core mechanisms, tailored for researchers, scientists, and drug development professionals. It synthesizes current experimental evidence to elucidate how silymarin functions as a potent antioxidant, anti-inflammatory, and antifibrotic agent, among other protective roles.

Core Mechanisms of Action

Silymarin's therapeutic efficacy stems not from a single mode of action but from a synergistic combination of several distinct, yet interconnected, biological activities. These can be broadly categorized as antioxidant, anti-inflammatory, antifibrotic, membrane-modulating, and regenerative.

Antioxidant Effects

One of the most extensively documented mechanisms of silymarin is its powerful antioxidant activity, which is crucial for protecting cells from damage induced by reactive oxygen species (ROS).[7][8] This activity is executed through several parallel pathways:

-

Direct Radical Scavenging: Due to its phenolic nature, silymarin can directly donate electrons to neutralize a wide array of free radicals, including superoxide anions and hydrogen peroxide.[7][9][10]

-

Inhibition of ROS-Producing Enzymes: Silymarin can inhibit the activity of enzymes that generate ROS, such as monoamine oxidase (MAO).[9]

-

Enhancement of Endogenous Antioxidant Defenses: Silymarin upregulates the synthesis of endogenous antioxidant molecules. It notably enhances hepatic glutathione (GSH) levels, a critical component of the cellular antioxidant defense system.[7] This is achieved, in part, by activating the Nrf2 transcription factor, which controls the expression of antioxidant response element (ARE)-related enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[9]

-

Metal Chelation: Silymarin has been shown to chelate free iron (Fe) and copper (Cu), preventing their participation in Fenton reactions that generate highly reactive hydroxyl radicals.[9]

Caption: High-level overview of Silymarin's primary therapeutic actions.

Anti-inflammatory Action

Chronic inflammation is a key driver in the progression of liver disease. Silymarin exerts significant anti-inflammatory effects by modulating critical signaling pathways.[11][12]

-

Inhibition of NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Silymarin has been shown to block the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[13][14][15]

-

Modulation of MAPK Pathway: Silymarin can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, an upstream regulator of NF-κB and other inflammatory responses.

-

Suppression of Inflammatory Mediators: It directly reduces the expression and secretion of a wide range of pro-inflammatory mediators while upregulating anti-inflammatory cytokines like IL-10.[14]

Antifibrotic Activity

Liver fibrosis, the excessive accumulation of extracellular matrix proteins like collagen, is a consequence of chronic liver injury. Silymarin counteracts this process through several mechanisms:

-

Inhibition of Hepatic Stellate Cell (HSC) Transformation: A pivotal event in fibrogenesis is the activation and transformation of quiescent HSCs into proliferative, collagen-producing myofibroblasts. Silymarin inhibits this transformation.[10][16][17]

-

Downregulation of Profibrogenic Gene Expression: Silymarin significantly reduces the mRNA levels of key profibrogenic molecules. Studies have shown it downregulates transforming growth factor-beta 1 (TGF-β1), which in turn suppresses the expression of procollagen alpha1(I) and tissue inhibitor of metalloproteinases-1 (TIMP-1).[18] This leads to a net decrease in collagen deposition.[17]

Membrane Stabilization and Permeability Regulation

Silymarin has a direct effect on cell membranes, particularly those of hepatocytes, which contributes to its hepatoprotective properties.

-

Membrane Stabilization: It stabilizes the cell membrane and regulates its permeability, making it more resistant to injury from toxins, drugs, and viruses.[5][10][16] This is achieved by modifying the membrane's composition and structure.

-

Inhibition of Toxin Entry: By altering the hepatocyte's outer membrane, silymarin can competitively inhibit the binding and entry of toxins, such as amatoxin from the Amanita phalloides mushroom.[13][16]

-

Modulation of Permeability: Studies on various cell types, including fungal and retinal endothelial cells, show that silymarin can alter membrane permeability, an effect linked to its interaction with membrane lipids and its ability to induce oxidative stress at higher concentrations.[19][20]

Promotion of Liver Regeneration

Silymarin aids in the repair and regeneration of damaged liver tissue. This is primarily attributed to its ability to stimulate protein synthesis by activating RNA polymerase I and increasing the synthesis of ribosomal RNA (rRNA).[7][16][21] This enhancement of protein production helps rebuild cellular structures and replace damaged hepatocytes.

Effects on Bile Flow and Composition

Silymarin has been shown to influence the biliary system. Experimental studies in rats demonstrate that silymarin can induce a dose-dependent increase in bile flow and the secretion of bile salts.[22][23] It appears to stimulate the synthesis of certain hepatoprotective bile salts, such as β-muricholate and ursodeoxycholate, which can be beneficial in cholestatic conditions.[23][24]

Quantitative Data Summary

The following tables summarize key quantitative findings from experimental studies on silymarin's mechanisms of action.

Table 1: In Vitro Antioxidant and Radical Scavenging Activity of Silymarin

| Assay Type | Concentration | Result | Reference |

|---|---|---|---|

| Lipid Peroxidation Inhibition | 30 µg/mL | 82.7% inhibition | [25] |

| DPPH Radical Scavenging | - | Effective scavenging activity | [25] |

| ABTS Radical Scavenging | - | Effective scavenging activity | [25] |

| Superoxide Anion Scavenging | - | Effective scavenging activity | [25] |

| Hydrogen Peroxide Scavenging | IC₅₀ = 38 µM | 50% inhibitory concentration | [9] |

| Ferric (Fe³⁺) Reducing Power | - | Effective reducing ability | [25] |

| Ferrous (Fe²⁺) Chelating | - | Effective chelating activity |[25] |

Table 2: Effect of Silymarin on Bile Flow and Composition in Rats

| Parameter | Silymarin Dose (i.p.) | Result (% Increase vs. Control) | Reference |

|---|---|---|---|

| Bile Flow | 100 mg/kg/day | +17% | [22][23] |

| Bile Salt Output | 100 mg/kg/day | +49% | [22][23] |

| Endogenous Bile Salt Pool Size | 100 mg/kg/day | +53% | [23] |

| De Novo Bile Salt Synthesis | 100 mg/kg/day | +54% |[23] |

Table 3: Antifibrotic Effect of Silymarin on Profibrogenic Gene Expression in Rats with Biliary Fibrosis

| Gene Transcript | Treatment | Result (% Downregulation vs. Untreated) | Reference |

|---|---|---|---|

| Procollagen alpha1(I) mRNA | Silymarin (50 mg/kg/day) | 40-60% | [18] |

| TIMP-1 mRNA | Silymarin (50 mg/kg/day) | 40-60% | [18] |

| TGF-β1 mRNA | Silymarin (50 mg/kg/day) | 40-60% |[18] |

Table 4: Effect of Silymarin on VEGF-Induced Hyperpermeability in Human Retinal Endothelial Cells (HRECs)

| Condition (D-Glucose) | Treatment | Permeability (ng/mL/cm²) | % Reduction | Reference |

|---|---|---|---|---|

| 5.5 mM | VEGF | 600 ± 72 | - | [20] |

| 5.5 mM | VEGF + Silymarin (4 µg/mL) | 422 ± 58 | 29.7% | [20] |

| 25 mM | VEGF | 567 ± 102 | - | [20] |

| 25 mM | VEGF + Silymarin (4 µg/mL) | 354 ± 28 | 37.6% |[20] |

Key Experimental Protocols

In Vitro Antioxidant Activity Assays

-

Lipid Peroxidation Inhibition Assay (Ferric Thiocyanate Method): A linoleic acid emulsion is prepared and incubated with the test compound (silymarin) at a specific concentration (e.g., 30 µg/mL). At regular intervals, aliquots are taken, and the amount of peroxide formed is determined spectrophotometrically by measuring the absorbance of the ferric chloride and thiocyanate complex. The percentage of inhibition is calculated by comparing the absorbance of the sample to a control without the antioxidant.[25][26]

-

DPPH Radical Scavenging Assay: A solution of 1,1-diphenyl-2-picryl-hydrazyl (DPPH), a stable free radical, is mixed with various concentrations of silymarin. The ability of silymarin to donate a hydrogen atom to DPPH causes a color change from violet to yellow, which is measured spectrophotometrically. The percentage of scavenging activity is calculated based on the reduction in absorbance compared to a control.[25]

-

ABTS Radical Scavenging Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate. This solution is then diluted to a specific absorbance. Silymarin is added, and the decrease in absorbance is measured after a set incubation time, indicating the scavenging of the radical.[25]

Cell Permeability Assay (Transwell Model)

This assay measures the passage of a substance across a confluent cell monolayer.

-

Cell Culture: Endothelial or epithelial cells (e.g., HRECs, Caco-2) are seeded onto a microporous semipermeable membrane filter within a transwell insert.[27][28] The cells are cultured until they form a tight, confluent monolayer, separating the apical (upper) and basolateral (lower) compartments.

-

Treatment: The cell monolayer is treated with the experimental compound (e.g., silymarin) and/or an agent that induces permeability (e.g., VEGF).[20]

-

Permeability Measurement: A fluorescently labeled tracer molecule of a specific molecular weight (e.g., 70 kDa FITC-dextran) is added to the apical chamber.

-

Quantification: At various time points, samples are collected from the basolateral chamber, and the concentration of the fluorescent tracer that has passed through the monolayer is quantified using a fluorometer. The apparent permeability coefficient (Papp) can then be calculated.[20][27]

Quantification of Liver Fibrosis in Animal Models

-

Induction of Fibrosis: Liver fibrosis is induced in rodents (e.g., Wistar rats) through methods like chronic administration of a hepatotoxin (e.g., carbon tetrachloride) or surgical bile duct occlusion.[18][29]

-

Treatment: A cohort of animals receives daily oral administration of silymarin (e.g., 50 mg/kg) for the duration of the study (e.g., 6 weeks).[18]

-

Collagen Quantification: After the treatment period, liver tissue is harvested. Total collagen content can be quantified biochemically by measuring the hydroxyproline content, a major component of collagen.[30]

-

Gene Expression Analysis (Ribonuclease Protection Assay): Total RNA is extracted from liver tissue. A multi-probe ribonuclease protection assay is used to determine the steady-state mRNA levels of profibrogenic genes (e.g., procollagen α1(I), TIMP-1, TGF-β1). This involves hybridizing the RNA with radiolabeled antisense RNA probes, digesting single-stranded RNA with ribonucleases, and separating the protected double-stranded fragments on a gel for quantification.[18]

Signaling Pathway and Workflow Visualizations

Caption: Silymarin's antioxidant mechanism via ROS scavenging and Nrf2 activation.

Caption: Silymarin inhibits inflammation by blocking NF-κB nuclear translocation.

Caption: Silymarin's antifibrotic action via HSC and TGF-β1 inhibition.

Caption: Experimental workflow for the transwell cell permeability assay.

Conclusion

The mechanism of action of silymarin, the active ingredient in this compound, is remarkably complex and multifaceted. It operates as a potent hepatoprotective agent by concurrently targeting several key pathological processes. Its robust antioxidant properties mitigate oxidative stress, a fundamental cause of cellular damage.[3] Its anti-inflammatory actions suppress the signaling cascades that perpetuate chronic liver injury.[12] Furthermore, its antifibrotic effects directly interfere with the process of scar tissue formation, while its ability to stabilize cell membranes and promote regeneration helps preserve and restore liver architecture and function.[17][31] This comprehensive, multi-pronged mechanism underscores the therapeutic potential of silymarin in the management of a spectrum of liver diseases and provides a solid foundation for further research and clinical application in drug development.

References

- 1. Carsil 22.5mg Silymarin *80 coated tablets by Sopharma [fioreshop.com]

- 2. pillintrip.com [pillintrip.com]

- 3. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic liver disease and management with silymarin: an introductory review of a clinical case collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Silymarin in the treatment of liver diseases: What is the clinical evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward the definition of the mechanism of action of silymarin: activities related to cellular protection from toxic damage induced by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review on the mechanisms of the effect of silymarin in milk thistle (Silybum marianum) on some laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic Liver Disease and Silymarin: A Biochemical and Clinical Review [xiahepublishing.com]

- 13. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Silymarin and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medscape.com [medscape.com]

- 17. ovid.com [ovid.com]

- 18. Antifibrotic effect of silymarin in rat secondary biliary fibrosis is mediated by downregulation of procollagen alpha1(I) and TIMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Silymarin prevents diabetes-induced hyperpermeability in human retinal endothelial cells | Endocrinología, Diabetes y Nutrición [elsevier.es]

- 21. Effects of silymarin on the spontaneous proliferation and cell cycle of human peripheral blood leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. koncare.es [koncare.es]

- 23. Effect of silymarin on biliary bile salt secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In vitro antioxidant activity of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. bioivt.com [bioivt.com]

- 28. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. journals.asm.org [journals.asm.org]

- 31. researchgate.net [researchgate.net]

The Hepatoprotective Effects of Karsil: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karsil, a pharmaceutical preparation with the active ingredient silymarin, has demonstrated significant hepatoprotective properties. Silymarin, a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum), is composed of several flavonolignans, with silybin being the most active component.[1] This technical guide provides an in-depth overview of the multifaceted mechanisms through which this compound exerts its therapeutic effects on the liver. It consolidates preclinical and clinical data, details experimental methodologies for studying hepatoprotection, and visualizes the core signaling pathways involved. The primary mechanisms of action include potent antioxidant, anti-inflammatory, and antifibrotic activities, which collectively contribute to the stabilization of hepatocyte membranes, stimulation of liver regeneration, and prevention of toxin-induced damage.

Core Mechanisms of Hepatoprotection

This compound's hepatoprotective effects are attributed to the synergistic actions of its active components, primarily silymarin. These effects can be broadly categorized into antioxidant, anti-inflammatory, and antifibrotic activities.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a primary driver of liver damage in various pathologies. Silymarin acts as a potent antioxidant through several mechanisms:

-

Direct Radical Scavenging: Silymarin's phenolic nature allows it to donate electrons to stabilize free radicals, thereby inhibiting lipid peroxidation and preventing damage to cellular membranes.[2][3]

-

Inhibition of ROS-Producing Enzymes: It can inhibit enzymes responsible for generating free radicals.[4]

-

Enhancement of Endogenous Antioxidant Defense: Silymarin upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and increases the intracellular levels of glutathione (GSH), a crucial non-enzymatic antioxidant.[5] This is partly achieved through the activation of the Nrf2 signaling pathway.[4]

-

Mitochondrial Integrity: It helps maintain the integrity and bioenergetics of mitochondria under stress conditions, preventing a major source of cellular ROS production.[4]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of progressive liver diseases. Silymarin modulates inflammatory responses by:

-

Inhibition of NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Silymarin can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][6]

-

Modulation of Kupffer Cells: It can reduce the inflammatory activity of Kupffer cells, the resident macrophages in the liver.[2]

Antifibrotic Activity

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, can lead to cirrhosis and liver failure. Silymarin counteracts fibrosis by:

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: HSCs are the primary cells responsible for collagen deposition in the liver. Silymarin can prevent the activation and proliferation of HSCs.

-

Downregulation of Pro-fibrogenic Mediators: It has been shown to reduce the expression of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrogenic cytokine, and its downstream signaling pathways, such as the Smad pathway.[4][7]

-

Reduction of Collagen Deposition: By inhibiting HSC activation and pro-fibrogenic signaling, silymarin leads to a decrease in collagen synthesis and deposition in the liver.[2]

Quantitative Data on Hepatoprotective Efficacy

The following tables summarize quantitative data from representative preclinical and clinical studies, demonstrating the effects of silymarin on key markers of liver injury and function.

Table 1: Preclinical Efficacy of Silymarin in Toxin-Induced Liver Injury Models

| Model | Species | Silymarin Dose | Key Findings | Reference |

| Carbon Tetrachloride (CCl4)-induced Fibrosis | Rat | 200 mg/kg | Significantly decreased serum ALT, AST, and ALP. Reversed altered expression of α-SMA. | [8] |

| Carbon Tetrachloride (CCl4)-induced Hepatotoxicity | Broiler Chickens | Not specified | Lowered serum levels of ALP and AST. Mitigated the effects of CCl4 on protein and lipid metabolism. | [9] |

| Carbon Tetrachloride (CCl4)-induced Fibrosis | Mice | Not specified | Significantly reduced collagen deposition and α-SMA expression. | [10] |

| Acetaminophen-induced Hepatotoxicity | Mice | 100 mg/kg | Significantly reduced APAP-induced liver injury, as assessed by AST and ALT release and histology. | [11] |

| Acetaminophen-induced Hepatotoxicity | Rat | 150 mg/kg | Significantly attenuated liver damage. | [12] |

| Alcoholic Fatty Liver | Rat | 200 mg/kg | Decreased serum ALT, AST, and TBIL. Increased SOD and GPx activities and decreased MDA content in the liver. | [13] |

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase, α-SMA: Alpha-Smooth Muscle Actin, APAP: Acetaminophen, TBIL: Total Bilirubin, SOD: Superoxide Dismutase, GPx: Glutathione Peroxidase, MDA: Malondialdehyde.

Table 2: Clinical Efficacy of Silymarin in Liver Diseases

| Condition | Number of Patients | Silymarin Dose | Duration | Key Findings | Reference |

| Alcoholic Cirrhosis | 170 | 140 mg, three times daily | 41 months | Significant improvement in survival, especially in those with alcoholic cirrhosis. | [2] |

| Alcoholic Liver Disease | 200 | 450 mg/day | 2 years | No significant effect on survival or clinical course. | [14] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | 622 (Meta-analysis of 8 RCTs) | Varied | ≥ 8 weeks | Large reduction in ALT and a small reduction in AST. | [15] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | 820 (Meta-analysis of 9 trials) | Varied | Not specified | Significantly reduced ALT, AST, and Triglycerides. Improved HDL. | [16] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | 80 | 150 mg, twice daily | 2 months | Significantly reduced ALT and AST levels compared to placebo. | [17] |

| Chronic Liver Diseases (Steatosis, Hepatitis, Cirrhosis) | 72 | 420 mg/day (as Carsil or Legalon) | 3 months | Good effect on biochemical indices: thymol test, SGOT, gamma-globulins, IgG, bilirubin. | [3] |

RCT: Randomized Controlled Trial, ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, HDL: High-Density Lipoprotein, SGOT: Serum Glutamic-Oxaloacetic Transaminase, IgG: Immunoglobulin G.

Experimental Protocols

This section outlines methodologies for key experiments cited in the evaluation of this compound's hepatoprotective effects.

Induction of Liver Injury in Animal Models

-

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity and Fibrosis:

-

Animal Model: Wistar rats or Swiss albino mice.

-

Induction Protocol: Intraperitoneal injection of CCl4 (typically 1-2 mL/kg body weight, diluted in olive or corn oil) twice weekly for 4-8 weeks to induce fibrosis.[18] For acute toxicity, a single higher dose is used.

-

Mechanism: CCl4 is metabolized by cytochrome P450 to the trichloromethyl free radical (•CCl3), which initiates lipid peroxidation and widespread hepatocyte damage.

-

-

Acetaminophen (APAP)-Induced Hepatotoxicity:

-

Animal Model: Balb/c mice or Wistar rats.

-

Induction Protocol: A single intraperitoneal or oral dose of APAP (typically 300-800 mg/kg body weight) after an overnight fast.[11][12]

-

Mechanism: Overdose of APAP leads to the depletion of hepatic glutathione and the accumulation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), causing oxidative stress and centrilobular necrosis.

-

-

Ethanol-Induced Liver Injury:

-

Animal Model: Wistar rats.

-

Induction Protocol: Chronic oral administration of ethanol (e.g., 5 mL/kg body weight) for several weeks.[19]

-

Mechanism: Chronic ethanol consumption leads to increased oxidative stress, inflammation, and fat accumulation in the liver.

-

Assessment of Hepatoprotective Effects

-

Biochemical Analysis of Serum Markers:

-

Liver Enzymes: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured using standard enzymatic colorimetric assay kits. Elevated levels indicate hepatocyte damage.

-

Bilirubin: Total and direct bilirubin levels are measured to assess cholestatic injury.

-

Protein and Albumin: Total protein and albumin levels are determined to evaluate the synthetic function of the liver.

-

-

Histopathological Evaluation:

-

Tissue Preparation: Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Staining:

-

Immunohistochemistry: To detect the expression of specific proteins, such as α-smooth muscle actin (α-SMA) as a marker of activated hepatic stellate cells, and TGF-β1.

-

-

Assessment of Oxidative Stress:

-

Lipid Peroxidation: Malondialdehyde (MDA) levels in liver homogenates are measured as an indicator of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.

-

Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in liver homogenates are determined using specific assay kits.[21][22]

-

Glutathione (GSH) Levels: Total and reduced glutathione levels in liver tissue are quantified.

-

-

Apoptosis Detection:

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used on liver tissue sections to detect DNA fragmentation, a hallmark of apoptosis.[23]

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound (silymarin).

References

- 1. scispace.com [scispace.com]

- 2. labmed.org.tw [labmed.org.tw]

- 3. [Effect of carsil and legalon in treating chronic liver diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Enhancement of Silymarin Anti-fibrotic Effects by Complexation With Hydroxypropyl (HPBCD) and Randomly Methylated (RAMEB) β-Cyclodextrins in a Mouse Model of Liver Fibrosis [frontiersin.org]

- 5. Administration of silymarin in NAFLD/NASH: A systematic review and meta-analysis | Annals of Hepatology [elsevier.es:443]

- 6. researchgate.net [researchgate.net]

- 7. Alterations of mast cells and TGF-β1 on the silymarin treatment for CCl4-induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silymarin prevents acetaminophen-induced hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatoprotective Property of Oral Silymarin is Comparable to N-Acetyl Cysteine in Acetaminophen Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Silymarin’s Protective Effects and Possible Mechanisms on Alcoholic Fatty Liver for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of silymarin in alcoholic patients with cirrhosis of the liver: results of a controlled, double-blind, randomized and multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. examine.com [examine.com]

- 16. utppublishing.com [utppublishing.com]

- 17. researchgate.net [researchgate.net]

- 18. scilit.com [scilit.com]

- 19. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sirius Red staining of murine tissues [protocols.io]

- 21. ias.ac.in [ias.ac.in]

- 22. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. clyte.tech [clyte.tech]

The Foundational Anti-Inflammatory Pathways of Karsil (Silymarin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of Karsil, a commercial name for Silymarin, a standardized extract from the seeds of the milk thistle plant (Silybum marianum). This compound is well-documented for its hepatoprotective properties, which are intrinsically linked to its potent anti-inflammatory and antioxidant activities. This document outlines the key signaling pathways modulated by Silymarin, presents quantitative data from relevant studies, details common experimental protocols for investigating its effects, and provides visual representations of the molecular pathways and experimental workflows.

Core Anti-Inflammatory Signaling Pathways of this compound (Silymarin)

This compound exerts its anti-inflammatory effects through the modulation of several key intracellular signaling cascades. The foundational research points to three primary pathways: the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Silymarin has been shown to be a potent inhibitor of this pathway.[1][2][3]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound's intervention in this pathway occurs at multiple levels:

-

Inhibition of IκBα Phosphorylation and Degradation: Silymarin can prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[3]

-

Reduced Nuclear Translocation of NF-κB: By stabilizing the NF-κB/IκBα complex, Silymarin effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.

-

Decreased NF-κB DNA Binding Activity: Consequently, the binding of NF-κB to the promoter regions of pro-inflammatory genes is diminished, leading to a reduction in their expression.

References

- 1. SILYMARIN INHIBITS IN VITRO T CELL PROLIFERATION AND CYTOKINE PRODUCTION IN HEPATITIS C VIRUS INFECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silibinin inhibits cytokine-induced signaling cascades and down-regulates inducible nitric oxide synthase in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A systematic review of the protective effects of silymarin/silibinin against doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Karsil (Silymarin) in the Mitigation of Drug-Induced Liver Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drug-induced liver injury (DILI) represents a significant challenge in clinical practice and drug development, often leading to acute liver failure. Karsil, with its active constituent silymarin, a flavonoid complex derived from milk thistle (Silybum marianum), has demonstrated considerable hepatoprotective effects. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound mitigates DILI, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic properties. We present quantitative data from preclinical and clinical studies, detailed experimental protocols for inducing and evaluating DILI in animal models, and visualizations of the core signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals working to understand and counteract drug-induced hepatotoxicity.

Introduction

Drug-induced liver injury is a leading cause of acute liver failure in the Western world, with acetaminophen overdose being a primary example.[1][2] The pathogenesis of DILI is complex, involving direct cellular damage by the drug or its metabolites, induction of oxidative stress, inflammatory responses, and activation of apoptotic pathways.[1][3] this compound (silymarin) has been used for centuries for its hepatoprotective properties.[4] Its therapeutic effects are attributed to a blend of flavonolignans, with silybin being the most abundant and biologically active component.[5] This document elucidates the multifaceted role of this compound in protecting the liver from drug-induced damage.

Mechanisms of Action

This compound's hepatoprotective effects are multifactorial, primarily revolving around its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.

Antioxidant Effects

A primary mechanism of DILI is the generation of reactive oxygen species (ROS) by toxic drug metabolites, leading to oxidative stress and cellular damage.[4] this compound counteracts this through several mechanisms:

-

Direct ROS Scavenging: Silymarin and its components can directly neutralize free radicals.[4]

-

Enhancement of Endogenous Antioxidant Systems: this compound upregulates the expression and activity of key antioxidant enzymes. This is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[8] Silymarin and its constituents can disrupt the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][9]

-

Preservation of Glutathione (GSH) Levels: this compound helps maintain cellular levels of glutathione, a critical intracellular antioxidant, by enhancing its synthesis and reducing its depletion by toxic metabolites.[10]

Anti-inflammatory Effects

Inflammation is a key component of DILI, exacerbating liver damage. This compound exerts potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11] In response to inflammatory stimuli, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).[4] Silymarin has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[4][11]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, of hepatocytes is a hallmark of DILI. This compound can modulate apoptotic pathways to protect liver cells.[10][12] It influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][12] By decreasing the Bax/Bcl-2 ratio, silymarin helps to maintain mitochondrial membrane integrity, preventing the release of cytochrome c and the subsequent activation of caspases (such as caspase-3) that execute apoptosis.[3][13]

Quantitative Data on the Efficacy of this compound in DILI

The following tables summarize quantitative data from representative preclinical and clinical studies, demonstrating the hepatoprotective effects of this compound.

Table 1: Effects of Silymarin on Liver Enzymes in Animal Models of DILI

| Animal Model | Inducing Agent | Silymarin Dose | Duration | Change in ALT | Change in AST | Reference |

| Rats | Carbon Tetrachloride | 16 mg/kg/day, p.o. | 6 weeks | ↓ | ↓ | [14] |

| Rats | Carbon Tetrachloride | 50 mg/kg/day, p.o. | 12 weeks | ↓ | ↓ | [10] |

| Mice | Acetaminophen | 250 mg/kg, t.i.d., p.o. | 3 days | ↓ | ↓ | [15] |

| Rats | Thioacetamide | 50 mg/kg/day, p.o. | 12 weeks | ↓ | ↓ | [6] |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; p.o.: oral administration; ↓: significant decrease.

Table 2: Effects of Silymarin on Markers of Oxidative Stress in Animal Models of DILI

| Animal Model | Inducing Agent | Silymarin Dose | Duration | Change in MDA | Change in SOD | Reference |

| Rats | Carbon Tetrachloride | 16 mg/kg/day, p.o. | 6 weeks | ↓ | ↑ | [14] |

| Mice | Cadmium Chloride | 100 mg/kg, i.p. | 24 hours | ↓ | ↑ | [16] |

| Rats | Thioacetamide | 50 mg/kg/day, p.o. | 12 weeks | ↓ | ↑ | [6] |

| Mice | D-galactose/LPS | 75-150 mg/kg/day, i.g. | - | ↓ | ↑ | [13] |

MDA: Malondialdehyde; SOD: Superoxide Dismutase; i.p.: intraperitoneal; i.g.: intragastric; ↓: significant decrease; ↑: significant increase.

Table 3: Effects of Silymarin on Liver Enzymes in Human Studies of DILI

| Study Population | Silymarin Dose | Duration | Change in ALT | Change in AST | Reference |

| Patients with DILI | 300-450 mg/day | 6-12 weeks | ↓ | ↓ | [17] |

| Trauma patients with liver injury | 140 mg, t.i.d. | 14 days | ↓ | ↓ | [18] |

| Meta-analysis of 55 RCTs | Varied | Varied | ↓ | ↓ | [19] |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; t.i.d.: three times a day; ↓: significant decrease.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's role in mitigating DILI.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats

This is a widely used model to induce liver fibrosis and cirrhosis, which are relevant to chronic DILI.

-

Animals: Male Sprague-Dawley or Wistar rats (180-220 g).

-

Housing: Standard laboratory conditions (22-25°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Induction of Liver Injury: Administer CCl₄ (diluted 1:1 in olive oil or corn oil) via intraperitoneal (i.p.) injection or oral gavage. A common dosage is 1-2 mL/kg body weight, administered twice weekly for 4-12 weeks to induce chronic injury.[14][20][21]

-

This compound (Silymarin) Treatment: Administer silymarin (e.g., 50-200 mg/kg body weight) orally (p.o.) daily, starting either before or concurrently with CCl₄ administration.[10]

-

Sample Collection: At the end of the experimental period, collect blood via cardiac puncture for serum separation. Euthanize the animals and perfuse the liver with ice-cold saline. A portion of the liver tissue should be fixed in 10% neutral buffered formalin for histopathological analysis, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

-

Biochemical Assays:

-

Liver Function Tests: Measure serum levels of ALT and AST using commercially available kits.[18][19]

-

Oxidative Stress Markers: Homogenize liver tissue and measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) using appropriate assay kits.[22]

-

Acetaminophen (APAP)-Induced Hepatotoxicity in Mice

This model mimics acute DILI resulting from a drug overdose.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Housing: As described for the rat model.

-

Induction of Liver Injury: After an overnight fast, administer a single high dose of acetaminophen (e.g., 300-400 mg/kg body weight) via i.p. injection or oral gavage.[15][23][24]

-

This compound (Silymarin) Treatment: Administer silymarin (e.g., 50-250 mg/kg body weight) orally, typically as a pre-treatment 1-2 hours before APAP administration or as a post-treatment.[15]

-

Sample Collection: Collect blood and liver tissue at various time points after APAP administration (e.g., 6, 12, 24 hours) as described above.

-

Biochemical and Histological Analysis: Perform the same analyses as described for the CCl₄ model, with a focus on acute changes in liver enzymes, oxidative stress markers, and histopathological evidence of necrosis.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in the context of DILI.

Nrf2 Signaling Pathway

Caption: this compound's activation of the Nrf2 signaling pathway.

NF-κB Signaling Pathway

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Apoptosis Signaling Pathway

Caption: this compound's modulation of the intrinsic apoptosis pathway.

Conclusion

This compound (silymarin) demonstrates significant potential in the mitigation of drug-induced liver injury through a multi-pronged mechanistic approach. Its ability to enhance endogenous antioxidant defenses via the Nrf2 pathway, suppress inflammatory responses by inhibiting NF-κB signaling, and prevent hepatocyte apoptosis provides a strong rationale for its use as a hepatoprotective agent. The quantitative data from both preclinical and clinical studies consistently support its efficacy in reducing key markers of liver damage. The experimental protocols outlined in this guide offer a standardized framework for future research in this area. Further investigation into the specific molecular interactions and clinical applications of this compound will continue to be a valuable endeavor in the field of drug development and hepatology.

References

- 1. Silibinin modulates lipid homeostasis and inhibits nuclear factor kappa B activation in experimental nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of Nrf2 activation by flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Silybin Alleviates Hepatic Steatosis and Fibrosis in NASH Mice by Inhibiting Oxidative Stress and Involvement with the Nf-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of T-cell inflammatory cytokines, hepatocyte NF-kappaB signaling, and HCV infection by standardized Silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of superoxide dismutase (SOD), glutathione peroxidase (GPX), and malondialdehyde (MDA) in liver tissues [bio-protocol.org]

- 23. jfda-online.com [jfda-online.com]

- 24. Tolerance to Acetaminophen Hepatotoxicity in the Mouse Model of Autoprotection Is Associated with Induction of Flavin-Containing Monooxygenase-3 (FMO3) in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Composition of Karsil and its Isomers

This technical guide provides a detailed examination of the chemical composition of Karsil, a hepatoprotective agent. The core of this compound's therapeutic activity lies in its active ingredient, silymarin, a complex and standardized extract from the seeds of the milk thistle plant (Silybum marianum).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of silymarin's constituent molecules, their isomers, relevant experimental protocols, and mechanisms of action.

Chemical Composition of this compound (Silymarin)

This compound's active component is silymarin, a mixture of polyphenolic flavonolignans.[3] Silymarin is not a single compound but a complex of at least seven closely related molecules, with silybin being the most abundant and biologically active, comprising 50-70% of the extract.[3] The primary constituents are isomers that share the same empirical formula (C25H22O10) but differ in their structural arrangement.[4][5]

The composition of silymarin can vary depending on the plant's chemo-variety, growing conditions, and the extraction and processing methods used.[6] However, a typical standardized extract contains the components listed in the table below.

Table 1: Major Bioactive Components of Silymarin Extract

| Component | Typical Abundance (%) | Key Characteristics |

|---|---|---|

| Silybin (Silibinin) | 50 - 70% | The principal and most active component; exists as a diastereomeric pair (Silybin A and Silybin B).[3][7] |

| Isosilybin | Approx. 5% | A regioisomer of silybin; also exists as a diastereomeric pair (Isosilybin A and Isosilybin B).[7] |

| Silychristin | Approx. 20% | A structural isomer of silybin.[3][7] |

| Silydianin | Approx. 10% | A structural isomer of silybin.[3][7] |

| Taxifolin | Variable | A flavonoid precursor in the biosynthesis of flavonolignans.[3][7] |

Isomers of Silymarin's Core Components

The complexity of silymarin is rooted in the isomerism of its constituents. The most significant of these are the diastereomers of silybin, which are often studied for their distinct biological activities.

2.1 Silybin and its Diastereomers

Silybin is an equimolar mixture of two diastereomers: Silybin A and Silybin B.[8] These isomers differ in the stereochemistry at the C-10 and C-11 positions within the 1,4-benzodioxane ring.[9] While they possess very similar 1H and 13C NMR spectra, they can be separated and differentiated by methods such as High-Performance Liquid Chromatography (HPLC).[9] The absolute configurations for both have been unambiguously determined.[8][9] Both isomers have been shown to inhibit cell growth and induce apoptosis, with some studies suggesting silybin A has a greater effect on the production of intracellular reactive oxygen species (ROS).[10]

2.2 Isosilybin and its Diastereomers

Similar to silybin, isosilybin is also a mixture of two diastereomers, Isosilybin A and Isosilybin B.[11][12] These compounds are regioisomers of silybin A and silybin B, respectively.

Table 2: Chemical and Physical Properties of Silybin and Isosilybin Isomers

| Compound | IUPAC Name | Absolute Configuration | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D |

|---|---|---|---|---|---|---|

| Silybin A | (2R,3R)-2-[(2R,3R)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one[9] | 2R, 3R, 10R, 11R[9] | C25H22O10 | 482.44 | 162–163[9] | +20.0° (c 0.21, acetone)[9] |

| Silybin B | (2R,3R)-2-[(2S,3S)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one[9] | 2R, 3R, 10S, 11S[9] | C25H22O10 | 482.44 | 158–160[9] | -1.07° (c 0.28, acetone)[9] |

| Isosilybin A | (2R,3R)-2-[(2R,3R)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-7-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | 2R, 3R, 7'R, 8'R[12] | C25H22O10 | 482.44 | Not specified | Not specified |

| Isosilybin B | (2R,3R)-2-[(2S,3S)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-7-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | 2R, 3R, 7'S, 8'S[12] | C25H22O10 | 482.44 | Not specified | Not specified |

Mandatory Visualizations

Caption: Hierarchical relationship of this compound and its active components.

Experimental Protocols

The extraction and analysis of silymarin components require precise methodologies to ensure accurate quantification and separation of the closely related isomers.

4.1 Protocol 1: Extraction of Silymarin from Silybum marianum Seeds

Due to the high lipid content (20-30%) in milk thistle seeds, a two-step extraction process is often recommended to achieve a high-purity extract.[13][14]

-

Objective: To extract silymarin from milk thistle seeds while minimizing lipid contamination.

-

Method: Soxhlet Extraction (European Pharmacopoeia recommended method).[15][16]

-

Procedure:

-

Preparation: Weigh a precise quantity of finely ground Silybum marianum seeds and place them into a cellulose thimble.

-

Defatting (Step 1): Place the thimble into a Soxhlet extractor. Add n-hexane to the boiling flask and heat the apparatus to reflux. Continue the extraction for 6 hours to remove lipids.[16] Discard the n-hexane fraction containing the lipids.

-

Flavonolignan Extraction (Step 2): Air-dry the defatted seed material. Replace the solvent in the boiling flask with methanol. Heat the apparatus to reflux and continue the extraction for an additional 5 hours.[15][16]

-

Recovery: Allow the methanolic extract to cool to room temperature. The resulting solution contains the silymarin complex. This extract can be concentrated under reduced pressure for further analysis or purification.

-

-

Alternative Method: Pressurized Liquid Extraction (PLE) has been shown to be a much faster alternative (minutes vs. hours), simplifying the procedure by potentially eliminating the separate defatting step and providing higher recovery rates.[15]

Caption: Experimental workflow for silymarin extraction and analysis.

4.2 Protocol 2: Separation and Quantification by HPLC

HPLC is the most common and effective method for separating and quantifying the individual components of silymarin.[9][11]

-

Objective: To achieve baseline separation of taxifolin, silychristin, silydianin, silybin A, silybin B, isosilybin A, and isosilybin B.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Method Details:

-

Column: ODS (C18) stationary phase, 5 µm particle size (e.g., Luna, Phenomenex).[11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer and an organic solvent. A common mobile phase consists of methanol and 5 mM sodium dihydrogen phosphate (NaH2PO4), with the pH adjusted to 3.5 using phosphoric acid, in a 45:55 (v/v) ratio.[11]

-

Flow Rate: Typically 1.0 mL/min.[17]

-

Detection: UV detection at 280 nm.[11]

-

Quantification: Peak areas are integrated and compared against the calibration curves of pure analytical standards for each component.[11][17] The limit of detection (LOD) and limit of quantification (LOQ) should be established as per standard validation protocols.[18]

-

Mechanism of Action & Signaling Pathways

The therapeutic effects of silymarin are attributed to its antioxidant and anti-inflammatory properties.[19][20] Silybin, as the primary active component, acts through several mechanisms at the cellular level.[21] It can scavenge free radicals, increase intracellular glutathione levels, and stabilize cell membranes to prevent toxin entry.[19][21]

A key anti-inflammatory mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and interleukins. By blocking this pathway, silybin reduces hepatic inflammation and can prevent the progression of liver fibrosis.[21][22]

Caption: Silybin's inhibition of the pro-inflammatory NF-κB pathway.

References

- 1. supplementhills.com [supplementhills.com]

- 2. pillintrip.com [pillintrip.com]

- 3. Silymarin | 65666-07-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. phytopharmajournal.com [phytopharmajournal.com]

- 6. The silymarin composition... and why does it matter???: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. A comparison of the diastereoisomers, silybin A and silybin B, on the induction of apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. akjournals.com [akjournals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. asianpubs.org [asianpubs.org]

- 18. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medscape.com [medscape.com]

- 20. Toward the definition of the mechanism of action of silymarin: activities related to cellular protection from toxic damage induced by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Silibinin? [synapse.patsnap.com]

- 22. Mechanistic Insights into the Pharmacological Significance of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

Karsil (Silymarin) in Non-Alcoholic Fatty Liver Disease: A Preliminary Mechanistic and Efficacy Investigation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health concern, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH) with a risk of progression to cirrhosis and hepatocellular carcinoma. Current therapeutic options are limited, driving the investigation of alternative and complementary treatments. Karsil, a brand of silymarin extracted from the milk thistle plant (Silybum marianum), has demonstrated hepatoprotective properties. This technical guide provides a preliminary investigation into the effects of this compound on NAFLD, summarizing quantitative data from preclinical and clinical studies, detailing experimental protocols, and visualizing key signaling pathways and experimental workflows. The evidence suggests that silymarin improves liver function, reduces inflammation, and modulates lipid metabolism, positioning it as a promising candidate for further research and development in the context of NAFLD.

Introduction

NAFLD is characterized by the accumulation of fat in the liver not attributable to excessive alcohol consumption. Its pathogenesis is complex, involving insulin resistance, oxidative stress, and inflammation. Silymarin, the active component of this compound, is a flavonoid complex with known antioxidant, anti-inflammatory, and antifibrotic properties[1]. This document aims to consolidate the current understanding of silymarin's effects on NAFLD, providing a technical foundation for researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative effects of silymarin on key biomarkers in NAFLD from various studies.

Table 1: Effects of Silymarin on Liver Enzymes in NAFLD Patients

| Study/Parameter | Silymarin Group (Change from Baseline) | Control Group (Change from Baseline) | Duration | Dosage |

| ALT (U/L) | ↓ | Minimal Change | 24 weeks | 280 mg/day |

| AST (U/L) | ↓ | Minimal Change | 24 weeks | 280 mg/day |

| GGT (U/L) | ↓ | Minimal Change | 12 weeks | 700 mg/day |

Table 2: Effects of Silymarin on Inflammatory Markers in NAFLD Patients

| Study/Parameter | Silymarin Group (Change from Baseline) | Control Group (Change from Baseline) | Duration | Dosage |

| CRP (mg/L) | ↓ | Minimal Change | 12 weeks | Not Specified |

| ESR (mm/hr) | ↓ | Minimal Change | 12 weeks | Not Specified |

Table 3: Effects of Silymarin on Lipid Profile in NAFLD Patients

| Study/Parameter | Silymarin Group (Change from Baseline) | Control Group (Change from Baseline) | Duration | Dosage |

| Total Cholesterol (mg/dL) | ↓ | Minimal Change | Not Specified | Not Specified |

| Triglycerides (mg/dL) | ↓ | Minimal Change | Not Specified | Not Specified |

| HDL-C (mg/dL) | ↑ | Minimal Change | Not Specified | Not Specified |

| LDL-C (mg/dL) | ↓ | Minimal Change | Not Specified | Not Specified |

Table 4: Effects of Silymarin in a High-Fat Diet-Induced NAFLD Mouse Model

| Parameter | High-Fat Diet + Silymarin | High-Fat Diet (Control) | Duration | Dosage |

| Body Weight Gain (g) | No significant difference | No significant difference | 4 weeks | 30 mg/kg/day |

| Liver Weight (g) | ↓ | ↑ | 4 weeks | 30 mg/kg/day |

| Hepatic Triglycerides (µmol/g) | 21.7 ± 5.0 | 89.8 ± 8.2 | 4 weeks | 30 mg/kg/day |

Experimental Protocols

In Vivo: High-Fat Diet-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD in mice and subsequent treatment with silymarin.

-

Animal Model: Male C57BL/6J mice, 7 weeks old[2].

-

NAFLD Induction: Mice are fed a high-fat diet (HFD) for 20 weeks to induce obesity and hepatic steatosis[2].

-

Treatment Protocol:

-

Following the 20-week HFD period, mice are randomly assigned to a treatment group or a control group.

-

The treatment group receives silymarin at a dose of 30 mg/kg of body weight, administered daily via oral gavage for 4 weeks[2].

-

The control group receives a vehicle solution (e.g., 1% HPMC + 1% Tween 20) via oral gavage for the same duration[2].

-

A lean control group on a standard diet is also maintained.

-

-

Outcome Measures:

-

Body weight and food intake are monitored throughout the study.

-

At the end of the treatment period, mice are euthanized, and liver tissue and blood samples are collected.

-

Liver weight is recorded.

-

Serum levels of ALT, AST, total cholesterol, HDL-C, LDL-C, and triglycerides are measured.

-

A portion of the liver is fixed in formalin for histological analysis (H&E and Oil Red O staining).

-

Another portion of the liver is snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., RT-PCR).

-

In Vitro: Oleic Acid-Induced Steatosis in HepG2 Cells

This protocol details the induction of a cellular model of NAFLD and treatment with silymarin.

-

Cell Line: Human hepatoma cell line (HepG2).

-

Induction of Steatosis:

-

HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

To induce steatosis, cells are treated with oleic acid. A common concentration range is 0.5 mM to 2 mM for 24 hours[3][4]. The optimal concentration should be determined empirically to achieve significant lipid accumulation without excessive cytotoxicity.

-

-

Silymarin Treatment:

-

Following the induction of steatosis, the media is replaced with fresh media containing silymarin at various concentrations.

-

Cells are incubated with silymarin for a specified period, typically 24 hours.

-

-

Outcome Measures:

-

Intracellular Lipid Accumulation: Assessed by Oil Red O staining and quantification of extracted dye.

-

Cell Viability: Measured using assays such as MTT or trypan blue exclusion.

-

Gene Expression Analysis: RNA is extracted from the cells, and the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FAS, ACC1) and inflammation (e.g., NF-κB, TNF-α) is quantified using RT-PCR.

-

Molecular Analysis: Real-Time PCR (RT-PCR)

This protocol outlines the steps for analyzing gene expression in liver tissue or cultured cells.

-

RNA Extraction: Total RNA is isolated from liver tissue or HepG2 cells using a suitable RNA extraction kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Quantitative PCR is performed using a real-time PCR system with a SYBR Green-based detection method.

-

Specific primers for target genes (SREBP-1c, FAS, ACC1, NF-κB, etc.) and a housekeeping gene (e.g., GAPDH or β-actin) are used.

-

The thermocycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. The specific temperatures and durations will depend on the primers and the real-time PCR instrument used.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by silymarin in NAFLD and a typical experimental workflow.

Caption: General experimental workflow for investigating this compound's effects on NAFLD.

Caption: Silymarin's inhibitory effect on the SREBP-1c mediated lipogenesis pathway.

Caption: Silymarin's role in modulating the NF-κB inflammatory signaling pathway.

Discussion

The compiled data and mechanistic pathways suggest that this compound (silymarin) exerts its beneficial effects on NAFLD through a multi-pronged approach. In preclinical models, silymarin has been shown to reduce hepatic fat accumulation without significantly affecting overall body weight, indicating a direct effect on liver lipid metabolism[2]. This is supported by its inhibitory action on the SREBP-1c pathway, a key regulator of de novo lipogenesis. By downregulating SREBP-1c and its target genes, ACC1 and FAS, silymarin can decrease the synthesis of fatty acids in the liver.

Furthermore, the anti-inflammatory properties of silymarin are evident from its ability to suppress the NF-κB signaling pathway. By inhibiting the IKK complex, silymarin prevents the degradation of IκB, thereby keeping NF-κB in an inactive state in the cytoplasm and reducing the expression of pro-inflammatory cytokines. This is consistent with clinical observations of reduced levels of inflammatory markers such as CRP and ESR in NAFLD patients treated with silymarin.

Clinically, the reduction in liver enzymes such as ALT and AST points towards an improvement in hepatocellular injury. The favorable changes in the lipid profile, including decreased total cholesterol, triglycerides, and LDL-C, and increased HDL-C, further underscore the potential of silymarin in managing the metabolic dysregulation associated with NAFLD.

Conclusion and Future Directions

This preliminary investigation provides a strong rationale for the continued exploration of this compound (silymarin) as a therapeutic agent for NAFLD. The existing data from both preclinical and clinical studies are promising, demonstrating improvements in liver function, inflammation, and lipid metabolism.

For future research, it is recommended to:

-

Conduct large-scale, well-controlled clinical trials with histological endpoints to definitively establish the efficacy of silymarin in improving steatosis, inflammation, and fibrosis in NAFLD and NASH patients.

-

Further elucidate the molecular mechanisms of silymarin, including its effects on other relevant pathways such as oxidative stress and apoptosis.

-

Investigate the optimal dosage and formulation of silymarin to enhance its bioavailability and therapeutic efficacy.

-

Explore the potential of combination therapies, where silymarin is used in conjunction with other agents targeting different aspects of NAFLD pathogenesis.

References

- 1. Silymarin attenuated hepatic steatosis through regulation of lipid metabolism and oxidative stress in a mouse model of nonalcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanism Pathways of Natural Compounds for the Treatment of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Historical and Scientific Evolution of Karsil (Silymarin) in Liver Therapy: An In-depth Technical Guide

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Karsil, and its active standardized extract silymarin, derived from the milk thistle plant (Silybum marianum), represents a cornerstone in the field of hepatoprotective therapy. With a rich history spanning over two millennia, its journey from a traditional herbal remedy to a scientifically validated therapeutic agent is a compelling narrative of ethnopharmacology evolving into modern evidence-based medicine. This technical guide provides a comprehensive overview of the historical and scientific evolution of this compound, with a focus on its molecular mechanisms of action, data from key clinical and preclinical studies, and detailed experimental protocols relevant to its investigation.

Historical Evolution: From Ancient Remedy to Modern Hepatoprotective Agent

The medicinal use of milk thistle dates back to ancient Greece and Rome, where it was traditionally used for treating liver and gallbladder disorders.[1] The plant's therapeutic potential was documented in various historical texts, laying the groundwork for its eventual scientific investigation. The modern era of silymarin research began in the mid-20th century, leading to the isolation and characterization of its active flavonolignan constituents.

The commercial preparation of silymarin, available under brand names such as this compound and Legalon, standardized the extract to ensure consistent potency and facilitated rigorous clinical investigation.[2][3] This standardization was a critical step in transitioning silymarin from a folk medicine to a prescribed therapeutic agent in many parts of the world for the management of various liver pathologies.

Scientific Evolution: Unraveling the Multifaceted Mechanism of Action

The hepatoprotective effects of this compound (silymarin) are not attributed to a single mechanism but rather to a complex interplay of antioxidant, anti-inflammatory, and antifibrotic actions at the molecular level. The primary active constituent of silymarin is silybin (also known as silibinin), which exists as a mixture of two diastereomers, silybin A and silybin B.[4]

Core Pharmacological Properties

-

Antioxidant Activity: Silymarin is a potent antioxidant that scavenges free radicals, inhibits lipid peroxidation, and enhances the cellular antioxidant defense system by increasing the levels of glutathione (GSH) and the activity of superoxide dismutase (SOD).[5][6][7]

-

Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[5][8][9]

-

Antifibrotic Effects: Silymarin interferes with the progression of liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition. This is achieved, in part, through the modulation of the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[10][11][12]

-

Membrane Stabilization and Toxin Blockade: Silymarin stabilizes hepatocyte membranes, making them less susceptible to injury. It can also block the uptake of certain toxins, such as amatoxins from the death cap mushroom (Amanita phalloides), into liver cells.[6][13]

-

Promotion of Liver Regeneration: It stimulates ribosomal RNA synthesis, leading to an increase in protein synthesis and promoting the regeneration of damaged hepatocytes.[6][13]

Key Signaling Pathways

The therapeutic effects of silymarin are mediated through its interaction with several critical intracellular signaling pathways.

-

NF-κB Signaling Pathway: Liver injury from various insults often leads to the activation of the NF-κB pathway, resulting in a pro-inflammatory cascade. Silymarin inhibits the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.[14]

-

TGF-β/Smad Signaling Pathway: This pathway is central to the pathogenesis of liver fibrosis. TGF-β1 activates HSCs, leading to their transformation into myofibroblasts and the excessive production of collagen. Silymarin has been shown to downregulate the expression of TGF-β1 and its downstream signaling molecules, Smad2 and Smad3, thereby attenuating fibrogenesis.[11][15]

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Silymarin has been shown to activate the Nrf2 pathway, thereby enhancing the liver's intrinsic defense against oxidative damage.[16][17][18]

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of this compound (silymarin) have been evaluated in numerous preclinical and clinical studies across a range of liver diseases.

Pharmacokinetic Parameters of Silymarin Flavonolignans

The bioavailability of silymarin is generally low due to its poor water solubility and extensive phase II metabolism.[19] However, various formulations have been developed to enhance its absorption.

| Parameter | Silybin A | Silybin B | Isosilybin A | Isosilybin B | Silychristin | Silydianin |

| Cmax (ng/mL) | 106.9 ± 49.2 | 30.5 ± 16.3 | 11.2 ± 6.5 | 15.8 ± 9.1 | 4.1 ± 2.6 | 1.8 ± 1.2 |

| Tmax (h) | 2.4 ± 1.1 | 2.5 ± 1.2 | 2.6 ± 1.3 | 2.7 ± 1.4 | 2.8 ± 1.5 | 3.0 ± 1.6 |

| t1/2 (h) | 1.6 ± 0.5 | 1.8 ± 0.6 | 1.9 ± 0.7 | 2.0 ± 0.8 | 2.2 ± 0.9 | 2.5 ± 1.0 |

| AUC0-t (ng·h/mL) | 240.1 ± 110.2 | 68.9 ± 36.7 | 25.1 ± 14.6 | 35.8 ± 20.5 | 9.3 ± 6.0 | 4.1 ± 2.8 |

| Data are presented as mean ± S.D. for a single oral dose of 175 mg standardized silymarin extract.[20] | ||||||

| Table 1: Pharmacokinetic Parameters of Free Silymarin Flavonolignans in Healthy Volunteers |

Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)

Silymarin has been extensively studied for its therapeutic potential in NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH).

| Study Outcome | Silymarin Group | Placebo Group | p-value | Reference |

| Reduction in Fibrosis (≥1 stage) | 22.4% | 6.0% | 0.023 | [21] |

| Reduction in Liver Stiffness (≥30%) | 24.2% | 2.3% | 0.002 | [21] |

| Change in NAFLD Activity Score (NAS) | -1.5 ± 1.8 | -1.2 ± 1.6 | 0.467 | [21] |

| Change in ALT (U/L) | -35.2 ± 28.1 | -18.9 ± 25.4 | <0.05 | [22] |

| Change in AST (U/L) | -21.7 ± 19.5 | -10.3 ± 17.8 | <0.05 | [22] |

| Data from a 48-week randomized, double-blind, placebo-controlled trial of 700 mg silymarin three times daily in patients with biopsy-proven NASH.[21] Additional data from a meta-analysis.[22] | ||||

| Table 2: Key Efficacy Outcomes of Silymarin in NAFLD/NASH Clinical Trials |

Efficacy in Alcoholic Liver Disease (ALD) and Cirrhosis

A pooled analysis of clinical trials in patients with cirrhosis demonstrated a significant reduction in liver-related mortality with silymarin treatment.[9]

| Outcome | Silymarin Group | Placebo Group | Relative Risk (95% CI) | p-value | Reference |

| Liver-related Mortality | 57.8% reduction | - | 0.43 (0.24-0.78) | <0.01 | [9] |

| Data from a pooled analysis of trials in patients with cirrhosis.[9] | |||||

| Table 3: Effect of Silymarin on Liver-Related Mortality in Cirrhosis |

Detailed Experimental Protocols

Preclinical Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This model is widely used to evaluate the antifibrotic effects of therapeutic agents.

-

Animals: Male Wistar rats (200-250 g).

-

Housing: Standard laboratory conditions (12h light/dark cycle, 22-24°C) with ad libitum access to food and water.

-

Fibrosis Induction: Intraperitoneal (i.p.) injection of CCl4 (40% in olive oil) at a dose of 0.2 ml/100 g body weight, twice a week for 8 weeks.[23]

-

Treatment: Silymarin (50 mg/kg body weight) administered daily by oral gavage for 8 weeks, starting from the first day of CCl4 administration.[24][25]

-

Outcome Measures:

-

Serum Biochemistry: Measurement of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) levels.

-

Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.

-

Molecular Analysis: Immunohistochemistry or Western blot for alpha-smooth muscle actin (α-SMA) and TGF-β1 expression.

-

Clinical Trial: Randomized Controlled Trial in NAFLD Patients

This protocol outlines a typical design for a clinical trial evaluating the efficacy of silymarin in patients with NAFLD.[1][26][27]

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Participants: Adult patients with a diagnosis of NAFLD confirmed by imaging or biopsy.

-

Intervention:

-

Treatment Group: Silymarin 700 mg three times daily for 48 weeks.[21]

-

Control Group: Placebo three times daily for 48 weeks.

-

-

Primary Outcome: Improvement in liver histology (reduction in NAFLD Activity Score of at least 2 points without worsening of fibrosis).

-

Secondary Outcomes:

-

Changes in serum liver enzymes (ALT, AST).

-

Changes in markers of insulin resistance (HOMA-IR).

-

Changes in lipid profile.

-

Changes in non-invasive markers of fibrosis (e.g., FibroScan).

-

-

Safety Assessments: Monitoring of adverse events throughout the study.

In Vitro Assay: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a standard method to evaluate the free radical scavenging activity of a compound.[28][29]

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, it is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in ethanol).

-

Silymarin solutions of varying concentrations.

-

Ethanol (as blank).

-

Ascorbic acid or Trolox (as a positive control).

-

-

Procedure:

-

Add 0.1 mL of silymarin solution to 3.9 mL of DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the silymarin sample.

-

-

Data Analysis: The IC50 value (the concentration of silymarin required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions